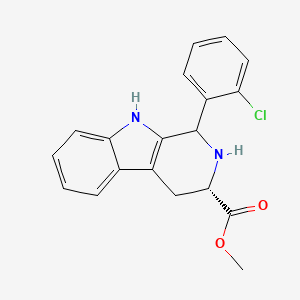
methyl (3S)-1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3S)-1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a useful research compound. Its molecular formula is C19H17ClN2O2 and its molecular weight is 340.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis typically begins with the preparation of the beta-carboline core, which can be synthesized via Pictet-Spengler reaction. This involves the condensation of an indole derivative with an aldehyde in the presence of an acid catalyst. For our specific compound, 2-chlorobenzaldehyde is used.
Industrial Production Methods: On an industrial scale, the synthesis of methyl (3S)-1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate might involve optimized reaction conditions to maximize yield and minimize impurities. This could include controlled temperatures, solvents such as ethanol or methanol, and possibly catalytic amounts of acids to facilitate the reaction.
化学反応の分析
Types of Reactions It Undergoes: Methyl (3S)-1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate can undergo several types of chemical reactions such as oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium can oxidize the methyl group to a carboxylic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the double bonds in the beta-carboline core.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl ring, using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products:
Oxidation: Forms corresponding carboxylic acids or ketones.
Reduction: Can lead to fully saturated beta-carboline derivatives.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The unique structure of this compound makes it a valuable synthetic intermediate in the production of more complex molecules.
Biology: Its beta-carboline structure grants it significant potential in binding with various biological receptors, making it a candidate for biochemical studies.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and anti-depressant activities.
Industry: Could be used as a precursor in the synthesis of dyes and other fine chemicals.
5. Mechanism of Action: The compound’s biological activity is largely attributed to its ability to intercalate with DNA and inhibit topoisomerases, enzymes crucial for DNA replication. It also interacts with various neurotransmitter receptors in the brain, potentially explaining its psychoactive properties. The exact pathways and molecular targets involved are subjects of ongoing research.
類似化合物との比較
Comparison: Methyl (3S)-1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is unique due to its specific substituents, which can significantly alter its interaction with biological molecules compared to other beta-carbolines.
Similar Compounds: Other beta-carbolines like harmine and harmaline also show significant pharmacological properties, but differ in their specific substituents and hence their precise mechanisms of action.
There you go! Plenty to chew on, I hope
特性
IUPAC Name |
methyl (3S)-1-(2-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-24-19(23)16-10-13-11-6-3-5-9-15(11)21-18(13)17(22-16)12-7-2-4-8-14(12)20/h2-9,16-17,21-22H,10H2,1H3/t16-,17?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRANILUQAWNOP-BHWOMJMDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C(N1)C3=CC=CC=C3Cl)NC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC2=C(C(N1)C3=CC=CC=C3Cl)NC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-Benzyl-2,6-dioxo-4-(phenylmethoxycarbonylamino)pyrimidin-1-yl]acetic acid](/img/structure/B2526466.png)
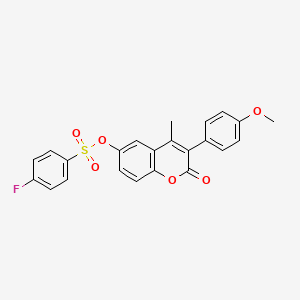
![3-(3-fluoro-4-methylphenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2526469.png)
![N-(4-ETHOXYPHENYL)-2-{[2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2526471.png)
![2-(Allylamino)-4-(benzo[d][1,3]dioxol-5-ylamino)-4-oxobutanoic acid](/img/structure/B2526473.png)
![3-(1H-indole-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2526475.png)
![N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2526477.png)
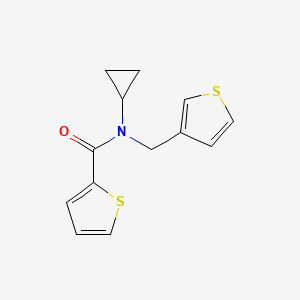
![1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone](/img/structure/B2526480.png)
![2-Chloro-1-(4-{[3-(1-methoxycyclopentyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)propan-1-one](/img/structure/B2526481.png)
![Methyl 5-[(hydroxyimino)methyl]furan-3-carboxylate](/img/structure/B2526483.png)
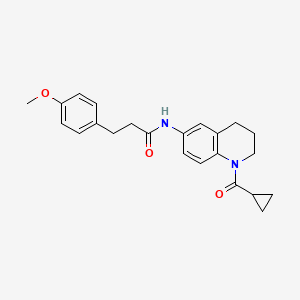
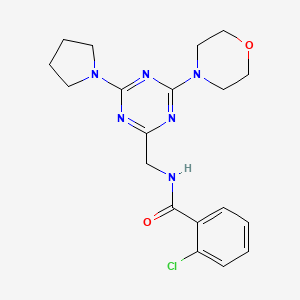
![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2526489.png)
